molecular formula C20H19NO4 B420990 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate CAS No. 119953-11-6

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate

Cat. No.: B420990
CAS No.: 119953-11-6
M. Wt: 337.4g/mol
InChI Key: KDDORHXQXXHQRZ-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate is a complex organic compound with a unique structure that includes an indole core substituted with acetyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl acetate include other indole derivatives with various substitutions, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-20(13(2)22)18-11-17(25-14(3)23)9-10-19(18)21(12)15-5-7-16(24-4)8-6-15/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDORHXQXXHQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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